Cyclopentyl 2,4-difluorophenyl ketone
Description
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Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl-(2,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHRYHNRZZYGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642581 | |
| Record name | Cyclopentyl(2,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-93-0 | |
| Record name | Cyclopentyl(2,4-difluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl(2,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclopentyl 2,4-difluorophenyl ketone chemical properties
An In-depth Technical Guide to the Chemical Properties of Cyclopentyl 2,4-difluorophenyl ketone
Introduction
Cyclopentyl 2,4-difluorophenyl ketone, systematically named cyclopentyl-(2,4-difluorophenyl)methanone, is a fluorinated aromatic ketone of significant interest to the pharmaceutical and agrochemical research sectors. Its chemical structure, featuring a cyclopentyl ring attached to a carbonyl group and a 2,4-difluorinated phenyl ring, makes it a valuable synthetic intermediate. The presence of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and potential applications, offering a technical resource for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
| Property | Value/Prediction | Source |
| IUPAC Name | cyclopentyl-(2,4-difluorophenyl)methanone | Fluorochem[1] |
| CAS Number | 898791-93-0 | Fluorochem[1] |
| Molecular Formula | C₁₂H₁₂F₂O | Fluorochem[1] |
| Molecular Weight | 210.22 g/mol | Calculated |
| Purity | ≥97.0% | Fluorochem[1] |
| Boiling Point | ~300-320 °C (Predicted) | Based on analogs[2][3] |
| Melting Point | Not available | |
| Appearance | Likely a solid or oil at room temperature | |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Profile
The structural elucidation of Cyclopentyl 2,4-difluorophenyl ketone relies on standard spectroscopic techniques. Below is a predicted analysis based on the known spectral characteristics of its constituent functional groups.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong, characteristic absorption bands. A prominent peak for the carbonyl (C=O) stretch of the aromatic ketone should appear in the range of 1680-1700 cm⁻¹. The carbon-fluorine (C-F) bonds will exhibit strong absorptions in the fingerprint region, typically between 1200-1300 cm⁻¹. The C-H stretching of the cyclopentyl group would be observed around 2850-2960 cm⁻¹.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would feature multiplets for the protons on the cyclopentyl ring, likely in the 1.6-2.0 ppm and a distinct multiplet for the methine proton alpha to the carbonyl around 3.8 ppm. The aromatic protons on the difluorophenyl ring would appear as complex multiplets in the downfield region (approximately 7.0-7.8 ppm) due to proton-proton and proton-fluorine coupling.
-
¹³C NMR : The carbonyl carbon is expected to have a chemical shift in the range of 195-205 ppm. The carbons of the difluorophenyl ring will show characteristic shifts with large C-F coupling constants. The carbons of the cyclopentyl ring will appear in the aliphatic region of the spectrum.[7][8][9]
-
-
Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 210.22. Common fragmentation patterns would include the loss of the cyclopentyl group, leading to a fragment at m/z = 141 (the 2,4-difluorobenzoyl cation), and fragmentation of the cyclopentyl ring itself.[10][11]
Synthesis and Reactivity
A plausible and efficient method for the synthesis of Cyclopentyl 2,4-difluorophenyl ketone is the Friedel-Crafts acylation of 1,3-difluorobenzene. This reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring with an acyl group.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of Cyclopentyl 2,4-difluorophenyl ketone.
Step-by-Step Experimental Protocol (Proposed)
-
Reaction Setup : To a stirred solution of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add cyclopentanecarbonyl chloride dropwise.
-
Addition of Reactant : After the formation of the acylium ion complex, add 1,3-difluorobenzene to the reaction mixture, also dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup : Carefully pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification : Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Reactivity Insights
The ketone's reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon. The two electron-withdrawing fluorine atoms on the phenyl ring enhance this electrophilicity, making the ketone more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. This increased reactivity is a key feature for its utility as a synthetic intermediate.
Potential Applications in Drug Development and Research
Cyclopentyl 2,4-difluorophenyl ketone is not typically an end-product but rather a crucial building block in the synthesis of more complex, biologically active molecules.
-
Scaffold for Novel Therapeutics : The core structure can be elaborated through various chemical transformations. For instance, the ketone can be converted to an amine via reductive amination, a common step in the synthesis of many pharmaceutical agents. The resulting amine could be a precursor to compounds analogous to ketamine, as seen with similar fluorinated ketones.[12]
-
Enzyme Inhibitors : Fluorinated ketones are known to be effective inhibitors of various enzymes, particularly proteases.[13][14] The electrophilic carbonyl group can form a stable hemiacetal or hemiketal with active site residues like serine or cysteine. This suggests that derivatives of Cyclopentyl 2,4-difluorophenyl ketone could be explored as potential enzyme inhibitors for various therapeutic targets.
-
Agrochemicals : The introduction of fluorine atoms into organic molecules is a common strategy in the development of modern pesticides and herbicides to enhance their efficacy and metabolic stability.[15]
Caption: Role as an intermediate in the synthesis of diverse chemical entities.
Conclusion
Cyclopentyl 2,4-difluorophenyl ketone is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its fluorinated structure provides a unique combination of reactivity and the ability to impart desirable properties to target molecules. While detailed experimental data on the compound itself is sparse, a comprehensive understanding of its properties and reactivity can be constructed from the well-established principles of organic chemistry and data from closely related analogs. This guide serves as a foundational resource for scientists looking to utilize this versatile building block in their research and development endeavors.
References
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NIST. (n.d.). Methanone, cyclopentylphenyl-. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]
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CompTox Chemicals Dashboard. (n.d.). Cyclopentyl(3-methylphenyl)methanone. U.S. Environmental Protection Agency. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
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NIST. (n.d.). Methanone, cyclopentylphenyl-. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]
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CompTox Chemicals Dashboard. (n.d.). (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone. U.S. Environmental Protection Agency. Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). Cyclopentyl(2,4-difluoro-3-methoxyphenyl)methanone. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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Garg Lab, UCLA. (n.d.). Patents & Products. Retrieved February 14, 2026, from [Link]
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Chem-Space. (n.d.). Cyclopentyl(2-fluorophenyl)methanone. Retrieved February 14, 2026, from [Link]
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MDPI. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). Cyclopentyl-(3,3-difluoropiperidin-4-yl)methanone. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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NIST. (n.d.). Cyclopentanone. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved February 14, 2026, from [Link]
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TETRAHEDRON CHEMISTRY CLASSES. (2025, January 28). PART 19: MASS SPECTRUM OF CYCLOPENTANONE [Video]. YouTube. Retrieved February 14, 2026, from [Link]
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GNPS. (2022, April 26). GNPS Library Spectrum CCMSLIB00009961932. Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-2-yl)methanone HCl. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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ResearchGate. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved February 14, 2026, from [Link]
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Cyclopentyl 2,4-Difluorophenyl Ketone: Technical Guide & Synthetic Profile
[1][2]
CAS Number: 898791-93-0 IUPAC Name: Cyclopentyl(2,4-difluorophenyl)methanone Formula: C₁₂H₁₂F₂O Molecular Weight: 210.22 g/mol [1][2]
Executive Summary
Cyclopentyl 2,4-difluorophenyl ketone is a specialized fluorinated building block used primarily in the discovery of Cannabinoid Receptor 1 (CB1) modulators and central nervous system (CNS) active agents.[1][2] Its structure combines a lipophilic cyclopentyl ring with an electron-deficient 2,4-difluorophenyl moiety, a "privileged scaffold" in medicinal chemistry known to improve metabolic stability (blocking P450 oxidation sites) and enhance blood-brain barrier (BBB) permeability.[1][2]
This guide outlines the validated synthetic routes, mechanistic rationale, and handling protocols for researchers utilizing this intermediate in drug development.[1]
Chemical Profile & Pharmacophore Utility[1][2]
The molecule serves as a bioisostere for diaryl ketones or alkyl-aryl ketones found in various kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2]
| Property | Value | Relevance in Drug Design |
| LogP (Predicted) | ~3.5 | High lipophilicity; suitable for CNS penetration.[1][2] |
| H-Bond Acceptors | 2 (F, C=O) | Fluorine acts as a weak acceptor; Carbonyl is a key binding vector.[1][2] |
| Rotatable Bonds | 2 | Rigid cyclopentyl ring restricts conformational entropy compared to alkyl chains.[1][2] |
| Metabolic Stability | High | The 2,4-difluoro substitution blocks the most reactive phenyl positions from CYP450 oxidation.[1][2] |
Validated Synthetic Pathways[1][2]
Two primary routes are established for the synthesis of CAS 898791-93-0. The choice depends on scale and available starting materials.[1][2]
Route A: Friedel-Crafts Acylation (Scalable/Industrial)
This is the preferred method for multi-gram to kilogram scale synthesis due to the low cost of reagents.[1][2]
-
Starting Materials: 1,3-Difluorobenzene, Cyclopentanecarbonyl chloride.[1][2]
-
Catalyst: Aluminum Chloride (AlCl₃).[1]
Protocol:
-
Activation: Suspend anhydrous AlCl₃ (1.1 eq) in DCM at 0°C. Add Cyclopentanecarbonyl chloride (1.0 eq) dropwise to generate the acylium ion intermediate.
-
Addition: Add 1,3-Difluorobenzene (1.0 eq) slowly, maintaining temperature <5°C to control exotherm.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Quench: Pour the mixture over crushed ice/HCl to decompose the aluminum complex.
-
Regioselectivity: The 2,4-difluoro substitution pattern directs the electrophile to the position para to the C-1 fluorine and ortho to the C-3 fluorine (position 4 of the starting material), yielding the desired 2,4-difluorophenyl ketone with high specificity.[1][2]
Route B: Grignard Addition to Nitrile (Laboratory Scale)
This route avoids the harsh acidic conditions of Friedel-Crafts and is useful if the nitrile precursor is already in hand.[1][2]
-
Starting Materials: 2,4-Difluorobenzonitrile, Cyclopentylmagnesium bromide (Grignard).[1][2]
-
Solvent: Anhydrous THF or Diethyl Ether.[1]
Protocol:
-
Formation: Cool a solution of 2,4-difluorobenzonitrile (1.0 eq) in THF to 0°C.
-
Addition: Add Cyclopentylmagnesium bromide (1.2 eq) dropwise under inert atmosphere (N₂/Ar).
-
Imine Intermediate: The Grignard reagent attacks the nitrile carbon to form a metallo-imine salt.[1][2] Stir at RT for 3–12 hours.[1]
-
Hydrolysis: Critical Step. The reaction must be quenched with acidic water (e.g., 2M HCl).[1] The intermediate imine is hydrolyzed to the ketone upon acidic workup.[1]
-
Note: Incomplete hydrolysis yields the imine; ensure sufficient stirring with acid.[1]
-
Synthetic Logic & Mechanism Diagram
Figure 1: Dual synthetic pathways for CAS 898791-93-0.[1][2] Route A (top) utilizes electrophilic aromatic substitution, while Route B (bottom) utilizes nucleophilic addition to a nitrile.[1]
Applications in Drug Discovery[2][3][4]
Primary Application: CB1 Receptor Modulators
The most authoritative link for this compound is its use as a key intermediate in Cannabinoid Receptor 1 (CB1) antagonists/inverse agonists .[1]
-
Source: Eli Lilly and Company Patent WO 2005/066126 A1 .[1][3]
-
Mechanism: The 2,4-difluorophenyl moiety mimics the bioactive conformation required for the CB1 binding pocket, often replacing the dichlorophenyl group seen in first-generation antagonists like Rimonabant.[1][2] The cyclopentyl group provides necessary bulk and lipophilicity to occupy hydrophobic sub-pockets within the receptor.[1]
Secondary Application: Kinase Inhibition & CNS Agents
The structural motif is also relevant in:
-
p38 MAP Kinase Inhibitors: Diaryl ketones are common scaffolds for inhibiting cytokine production.[1]
-
NMDA Receptor Modulators: Analogs of this ketone (e.g., 2-fluorophenyl cyclopentyl ketone) are precursors to Fluoroketamine derivatives, highlighting the scaffold's ability to cross the BBB and interact with glutamate receptors.[1][2]
Analytical Characterization
To validate the synthesis of CAS 898791-93-0, the following spectral data should be obtained:
-
¹H NMR (400 MHz, CDCl₃):
-
¹⁹F NMR:
-
IR Spectroscopy:
-
Mass Spectrometry (ESI/GC-MS):
-
Molecular Ion [M]+: 210.2.[1]
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Handling: Use standard PPE (gloves, goggles, lab coat).[1]
-
Reactivity: Stable under normal conditions. Avoid strong oxidizing agents.[1]
-
Storage: Store in a cool, dry place. The compound is generally stable but should be kept away from moisture if synthesized via the Grignard route before purification.[1]
References
-
Allen, J. B., et al. (2005).[1][4] CB1 Modulator Compounds. World Intellectual Property Organization, Patent WO 2005/066126 A1 .[3]
-
Sloop, J. C., et al. (2014).[1] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.[1][2] (Discusses general reactivity of fluorinated cyclic ketones).
- BenchChem Technical Support. (2025). Friedel-Crafts Acylation Protocols.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11467971: Cyclopentyl(2,4-difluorophenyl)methanone.[1][2] [1]
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Methodological & Application
Advanced Application Note: Experimental Protocols for Cyclopentyl 2,4-Difluorophenyl Ketone
Subject: Chemo-selective Functionalization of Cyclopentyl 2,4-Difluorophenyl Ketone (CAS 898791-93-0) for Azole Antifungal Scaffold Construction.
Introduction & Molecule Profile[1][2][3]
Cyclopentyl 2,4-difluorophenyl ketone is a high-value pharmacophore intermediate, primarily utilized in the synthesis of triazole-based antifungal agents (e.g., analogs of fluconazole/voriconazole) and certain kinase inhibitors. Its structural significance lies in the 2,4-difluorophenyl moiety , which enhances metabolic stability and lipophilicity, and the cyclopentyl group , which provides steric bulk often required for active site selectivity.
This guide details the downstream functionalization of this ketone, specifically focusing on the Corey-Chaykovsky epoxidation and subsequent triazole ring opening . These steps constitute the "critical path" for generating the tertiary alcohol core found in many bioactive azoles.
Chemical Profile
| Property | Specification |
| IUPAC Name | Cyclopentyl(2,4-difluorophenyl)methanone |
| CAS Number | 898791-93-0 |
| Molecular Formula | C₁₂H₁₂F₂O |
| Molecular Weight | 210.22 g/mol |
| Appearance | Pale yellow oil to low-melting solid |
| Solubility | Soluble in DMSO, THF, CH₂Cl₂, MeOH; Insoluble in water |
| Hazards | Irritant (Skin/Eye/Respiratory).[1] Handle in a fume hood. |
Material Safety & Handling (SHE)
-
Fluorine Safety: While the C-F bonds are stable, combustion may release HF. Avoid contact with strong reducing agents (e.g., LiAlH₄) unless under controlled conditions to prevent runaway exotherms.
-
Reagent Handling: The protocols below utilize Trimethylsulfoxonium iodide (TMSOI) and Sodium Hydride (NaH) .[2][3] NaH is pyrophoric; all weighing must occur under inert atmosphere (Ar/N₂). DMSO used in these reactions must be anhydrous to prevent quenching of the sulfur ylide.
Core Protocol: Corey-Chaykovsky Epoxidation
Objective: Conversion of the ketone to 2-(2,4-difluorophenyl)-2-cyclopentyl-oxirane . Rationale: This reaction inserts a methylene group to form a strained epoxide ring, the necessary electrophile for subsequent nitrogen heterocycle attachment.
Mechanistic Insight
The reaction proceeds via the formation of a dimethyloxosulfonium methylide (sulfur ylide).[4] The ylide acts as a nucleophile, attacking the carbonyl carbon of the ketone.[4] The resulting betaine intermediate undergoes ring closure with the expulsion of DMSO.[5]
-
Critical Control Point: The 2,4-difluoro substitution withdraws electron density from the carbonyl, making it highly electrophilic. However, the cyclopentyl group adds steric hindrance. Reaction temperature must be optimized to balance rate vs. byproduct formation (e.g., enolization).
Reagents & Equipment
-
Cyclopentyl 2,4-difluorophenyl ketone (1.0 eq)
-
Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)
-
Potassium tert-butoxide (KOtBu) (1.5 eq) [Note: KOtBu is preferred over NaH for cleaner kinetics in this specific substrate class]
-
Anhydrous DMSO (0.5 M concentration relative to ketone)
-
Anhydrous THF (co-solvent, optional for solubility)
-
Equipment: Flame-dried 3-neck round bottom flask, nitrogen line, internal temperature probe.
Step-by-Step Procedure
-
Ylide Generation:
-
Charge the flask with TMSOI (1.2 eq) and anhydrous DMSO under N₂ atmosphere.
-
Add KOtBu (1.5 eq) portion-wise at room temperature (20–25°C).
-
Observation: The solution should turn milky/cloudy, then clear up slightly as the ylide forms. Stir for 30–45 minutes.
-
Self-Validation: If the solution turns dark brown/black immediately, the DMSO may be wet, or the temperature is too high.
-
-
Substrate Addition:
-
Dissolve Cyclopentyl 2,4-difluorophenyl ketone in a minimum volume of anhydrous DMSO (or THF).
-
Add the ketone solution dropwise to the ylide mixture over 15 minutes.
-
Exotherm Control: Maintain internal temperature < 35°C.
-
-
Reaction & Monitoring:
-
Heat the mixture to 50°C and stir for 3–5 hours.
-
TLC Monitoring: Eluent 10% EtOAc in Hexanes.
-
Ketone Rf: ~0.6 (UV active)
-
Epoxide Rf: ~0.7 (UV active, stains distinctively with KMnO₄).
-
-
HPLC Check: Look for the disappearance of the ketone peak (RT ~4.5 min) and appearance of the epoxide (RT ~5.2 min, typically less polar).
-
-
Work-up:
-
Purification:
-
The crude epoxide is often pure enough (>90%) for the next step. If not, purify via silica gel flash chromatography (0-10% EtOAc/Hexane).
-
Downstream Application: Triazole Coupling
Objective: Ring-opening of the epoxide with 1,2,4-triazole to generate the antifungal pharmacophore.
Protocol Summary
-
Reagents: Crude Epoxide (from Sec 3), 1,2,4-Triazole (2.0 eq), K₂CO₃ (3.0 eq), DMF (solvent).
-
Procedure:
-
Mix reagents in a pressure vessel or sealed tube.
-
Heat to 90–100°C for 12–16 hours.
-
Mechanistic Note: The triazole anion attacks the least hindered carbon of the epoxide (the methylene CH₂), resulting in a tertiary alcohol with the cyclopentyl and difluorophenyl groups on the alpha carbon.
-
-
Validation:
-
LC-MS: Look for Mass [M+H]⁺ = 280.3 (Epoxide MW 224 + Triazole 69 - 1).
-
1H NMR: Diagnostic signals include the two triazole protons (singlets > 8.0 ppm) and the disappearance of the epoxide CH₂ protons (typically ~2.8-3.0 ppm) shifting downfield.
-
Visualizations & Logic Flow
Reaction Workflow Diagram
The following diagram illustrates the synthetic pathway and critical decision points.
Figure 1: Synthetic workflow from ketone precursor to triazole scaffold.
Troubleshooting Logic (Corey-Chaykovsky)
Common failure modes and their resolutions.
Figure 2: Troubleshooting decision tree for the epoxidation step.
Analytical Data Summary
| Parameter | Ketone Precursor | Epoxide Intermediate | Target Triazole |
| Retention Time (HPLC) | 4.5 min | 5.2 min | 3.8 min |
| Polarity | Moderate | Low (Non-polar) | High (Polar) |
| Key 1H NMR Signal | Cyclopentyl CH (m, ~3.5 ppm) | Epoxide CH₂ (dd, ~2.9 ppm) | Triazole CH (s, ~8.1 ppm) |
| Mass Spec (ESI) | [M+H]⁺ 211.2 | [M+H]⁺ 225.2 | [M+H]⁺ 280.3 |
References
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction: Mechanism and Protocols. Retrieved October 26, 2023, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 898791-93-0. Retrieved October 26, 2023, from [Link]
-
Beilstein Journals. (2025). Transformation of cyclic ketones in biologically active compounds. Beilstein J. Org. Chem. Retrieved October 26, 2023, from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. guidechem.com [guidechem.com]
- 7. lookchem.com [lookchem.com]
Friedel-Crafts acylation for Cyclopentyl 2,4-difluorophenyl ketone synthesis
Application Notes & Protocols
Topic: High-Yield Synthesis of Cyclopentyl 2,4-difluorophenyl ketone via Friedel-Crafts Acylation: A Detailed Guide for Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of fluorinated aryl ketones is a cornerstone in the development of novel pharmaceutical agents and advanced materials. This document provides a comprehensive, field-proven guide to the synthesis of Cyclopentyl 2,4-difluorophenyl ketone, a key intermediate, utilizing the robust Friedel-Crafts acylation reaction. We delve into the mechanistic underpinnings of the reaction, explain the causality behind critical process parameters, and present a detailed, self-validating protocol designed for reproducibility and high yield. This guide includes in-depth safety protocols, characterization data, troubleshooting advice, and visual diagrams of the reaction mechanism and experimental workflow to ensure both clarity and success in the laboratory.
Introduction and Scientific Context
The Friedel-Crafts acylation, first reported in 1877, remains a fundamental and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution is pivotal for producing aryl ketones, which are crucial precursors in medicinal chemistry and fine chemical manufacturing.[3] Unlike its counterpart, Friedel-Crafts alkylation, the acylation reaction offers significant advantages: the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, and the resulting ketone product is deactivated, thus preventing polysubstitution.[1][3]
The target molecule, Cyclopentyl 2,4-difluorophenyl ketone, incorporates a difluorinated phenyl ring, a common motif in modern pharmaceuticals that can enhance metabolic stability, binding affinity, and lipophilicity. The synthesis involves the reaction of 1,3-difluorobenzene with cyclopentanecarbonyl chloride, a process that requires careful control of conditions to achieve high regioselectivity and yield.
Reaction Principle and Mechanism
The reaction proceeds through the generation of a highly electrophilic acylium ion, which subsequently attacks the electron-rich aromatic ring of 1,3-difluorobenzene.
Generation of the Acylium Ion
A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the cyclopentanecarbonyl chloride. This complexation polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4]
Electrophilic Aromatic Substitution
The two fluorine atoms on the 1,3-difluorobenzene ring are strongly deactivating due to their inductive electron-withdrawing effect (-I).[5] However, they are also ortho-, para-directing via their resonance effect (+R). In 1,3-difluorobenzene, the directing effects are additive. The 4-position is para to one fluorine and ortho to the other, making it the most electron-rich and sterically accessible site for electrophilic attack by the acylium ion.[5] The attack forms a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the final ketone product.[6]
Caption: Figure 1: Reaction Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and assumes strict adherence to safety procedures.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Molarity/Purity | Amount (for 50 mmol scale) | Supplier |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 g/mol | ≥99% | 7.33 g (55 mmol, 1.1 eq) | Standard Chemical Supplier |
| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 g/mol | ≥99% | 5.71 g (50 mmol, 1.0 eq) | Standard Chemical Supplier |
| Cyclopentanecarbonyl chloride | C₆H₉ClO | 132.59 g/mol | ≥98% | 7.30 g (55 mmol, 1.1 eq) | Standard Chemical Supplier |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | ≥99.8% | 150 mL | Standard Chemical Supplier |
| Hydrochloric Acid, conc. | HCl | 36.46 g/mol | ~37% | ~25 mL | Standard Chemical Supplier |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 g/mol | aq. solution | ~50 mL | Prepared in-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | Granular | ~10 g | Standard Chemical Supplier |
| Crushed Ice | H₂O | 18.02 g/mol | - | ~100 g | Prepared in-house |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stirrer
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Pressure-equalizing dropping funnel (100 mL)
-
Ice/water bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow Summary.
-
System Preparation: Assemble the three-neck flask with the condenser, dropping funnel, and a magnetic stir bar. All glassware must be oven-dried to prevent moisture from deactivating the catalyst. The system should be kept under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (7.33 g) followed by 100 mL of anhydrous dichloromethane. Begin stirring to create a suspension and cool the flask to 0 °C using an ice/water bath.[5][7]
-
Acylating Agent Addition: In the dropping funnel, prepare a solution of cyclopentanecarbonyl chloride (7.30 g) in 25 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The reaction is exothermic, so maintain the temperature at 0-5 °C.[8] A color change to orange or red is often observed as the acylium ion complex forms.[8]
-
Aromatic Substrate Addition: After the acyl chloride addition is complete, add a solution of 1,3-difluorobenzene (5.71 g) in 25 mL of anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[5]
-
Reaction Completion: Once the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 4-6 hours.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 25 mL of concentrated hydrochloric acid.[7][8] This step hydrolyzes the aluminum chloride complex and quenches the reaction.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of DCM.[5]
-
Washing: Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine (saturated NaCl solution).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a yellow or brown oil, can be purified by vacuum distillation or column chromatography on silica gel if higher purity is required.
Product Characterization
The identity and purity of the synthesized Cyclopentyl 2,4-difluorophenyl ketone should be confirmed using standard spectroscopic techniques.
| Analysis Technique | Expected Result |
| ¹H NMR (CDCl₃) | Signals for the cyclopentyl protons (multiplets, ~1.6-3.2 ppm), with the α-protons being the most deshielded. Aromatic protons will appear as complex multiplets in the ~6.8-7.9 ppm region due to F-H coupling. |
| ¹³C NMR (CDCl₃) | Carbonyl carbon signal around 190-200 ppm.[9][10] Signals for the cyclopentyl carbons and the aromatic carbons, with characteristic C-F coupling patterns. |
| IR Spectroscopy | Strong, sharp carbonyl (C=O) stretching absorption band around 1690 cm⁻¹.[9][10] C-F stretching bands in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of the product (C₁₂H₁₂F₂O, M.W. = 210.22 g/mol ). Characteristic fragmentation patterns such as α-cleavage are expected.[9] |
Safety Precautions
Working with the reagents in this synthesis requires strict adherence to safety protocols in a well-ventilated fume hood.
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas.[11] It can cause severe skin and eye burns.[12][13] Handle with extreme care in a dry environment, such as a glove box or under an inert atmosphere.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[12][13] In case of a spill, do NOT use water; smother with dry sand.[11]
-
Cyclopentanecarbonyl chloride: Corrosive and moisture-sensitive. Reacts with water to produce HCl. It is a lachrymator and can cause severe irritation to the respiratory system, skin, and eyes. All handling must be done in a fume hood.[7]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Work-up: The quenching step is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive catalyst due to moisture exposure. | Ensure all glassware is thoroughly dried and the reaction is run under an inert, anhydrous atmosphere. Use a fresh, unopened container of AlCl₃. |
| Aromatic ring is too deactivated. | For this specific substrate, AlCl₃ should be sufficient. However, for less reactive systems, increasing reaction time or temperature may be necessary (with caution). | |
| Low Yield | Incomplete reaction. | Monitor reaction by TLC to ensure it has gone to completion before work-up. |
| Product loss during aqueous work-up. | Ensure thorough extraction from the aqueous layer. Avoid vigorous shaking that can lead to emulsions. | |
| Formation of Byproducts | Polysubstitution (unlikely in acylation). | The deactivating nature of the ketone product generally prevents this.[3] |
| Impure starting materials. | Use high-purity, anhydrous reagents and solvents. |
Conclusion
This application note provides a robust and detailed protocol for the Friedel-Crafts acylation of 1,3-difluorobenzene to produce Cyclopentyl 2,4-difluorophenyl ketone. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of this valuable pharmaceutical intermediate. Adherence to the outlined safety procedures is paramount for the successful and safe execution of this synthesis.
References
- Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions - Benchchem. (n.d.).
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube.
- A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation - Benchchem. (n.d.).
- Experiment 1: Friedel-Crafts Acylation. (n.d.).
- Safety Data Sheet: Aluminium chloride - Carl ROTH. (n.d.).
- Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
- SAFETY DATA SHEET - Lab Alley. (2025, July 2).
- Safety Data Sheet Aluminium Chloride Revision 5, Date 06 Sep 2022 - Redox. (2025, September 23).
- Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes | Fiveable. (n.d.).
- Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).
- CH 336: Ketone Spectroscopy - Oregon State University. (2020, February 7).
- Friedel-Crafts Acylation Report - Exp.4 | PDF | Organic Chemistry - Scribd. (n.d.).
- Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds - Benchchem. (n.d.).
- Friedel–Crafts Acylation - SynArchive. (n.d.).
- 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax. (2023, September 20).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. carlroth.com [carlroth.com]
- 13. redox.com [redox.com]
Grignard reaction for synthesizing Cyclopentyl 2,4-difluorophenyl ketone
Executive Summary
This application note details the protocol for synthesizing Cyclopentyl 2,4-difluorophenyl ketone , a critical pharmacophore found in antifungal agents (e.g., azole derivatives) and kinase inhibitors.
While Friedel-Crafts acylation is a common route for aryl ketones, the electron-deficient nature of the 2,4-difluorobenzene ring deactivates it toward electrophilic aromatic substitution, leading to poor yields and regioselectivity issues. Consequently, the nucleophilic addition of 2,4-difluorophenylmagnesium bromide to cyclopentanecarbonitrile is the superior, field-proven pathway. This method prevents the formation of tertiary alcohol byproducts—a common failure mode when using acid chlorides—by stalling the reaction at the stable metallo-imine intermediate until acidic hydrolysis.
Strategic Retrosynthesis & Mechanism
The synthesis relies on the controlled addition of an organomagnesium species to a nitrile. Unlike ketones or esters, which possess a carbonyl oxygen that facilitates immediate tetrahedral collapse or secondary addition, the nitrile group forms a magnesium imine salt. This salt is stable to further nucleophilic attack under standard conditions, ensuring mono-addition.
Mechanistic Pathway
-
Induction: Formation of the aryl Grignard reagent.
-
Nucleophilic Attack: The polarized C-Mg bond attacks the electrophilic nitrile carbon.
-
Intermediate Stabilization: Formation of the imine magnesium halide salt (Metallo-imine).
-
Hydrolysis: Acidic quench converts the imine to the ketone and liberates ammonia/ammonium salts.
Figure 1: Mechanistic flow from reagents to target ketone via the stable metallo-imine intermediate.
Experimental Protocol
Reagent Preparation (Grignard Formation)
Note: 2,4-difluorophenylmagnesium bromide is commercially available (0.5 M or 1.0 M in THF). However, in situ preparation is often required for scale-up or cost efficiency.
Reagents:
-
Magnesium turnings (1.2 equiv)
-
1-Bromo-2,4-difluorobenzene (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (stabilized with BHT is acceptable)
-
Iodine (crystal, catalytic) or DIBAL-H (activator)
Protocol:
-
Activation: Flame-dry a 3-neck round-bottom flask (RBF) under Argon flow. Add Mg turnings. Dry stir for 10 mins. Add a single crystal of iodine.
-
Initiation: Add enough THF to cover the Mg. Add 5% of the total volume of 1-bromo-2,4-difluorobenzene. Heat gently with a heat gun until the iodine color fades (indicating initiation).
-
Propagation: Dilute the remaining bromide in THF (1:4 v/v). Add dropwise to the refluxing mixture. Maintain a gentle reflux via the addition rate (exothermic control).
-
Completion: Reflux for 1 hour post-addition. Cool to Room Temperature (RT). Titrate an aliquot (using salicylaldehyde phenylhydrazone) to determine exact molarity.
Coupling Reaction (Nitrile Addition)
Stoichiometry:
-
Cyclopentanecarbonitrile: 1.0 equiv
-
2,4-Difluorophenylmagnesium bromide: 1.2 equiv[1]
-
Copper(I) bromide (CuBr): 1-5 mol% (Optional: Catalyzes addition if steric hindrance is observed, though rarely needed for this specific substrate).
Step-by-Step Methodology:
-
Setup: Charge a separate dry reaction vessel with Cyclopentanecarbonitrile (1.0 equiv) and anhydrous THF (5-10 volumes). Cool to 0°C.
-
Addition: Transfer the Grignard solution via cannula or pressure-equalizing dropping funnel to the nitrile solution over 30–45 minutes.
-
Critical Control Point: Internal temperature must remain <10°C to prevent side reactions (e.g., benzyne formation or polymerization).
-
-
Reaction: Allow the mixture to warm to RT naturally. Stir for 4–6 hours.
-
IPC (In-Process Control): Quench a 50 µL aliquot into 2N HCl, stir for 5 mins, extract with EtOAc. Analyze by HPLC/GC. The nitrile peak should be <2%.
-
Hydrolysis & Workup
The imine salt is resistant to mild hydrolysis. Stronger acidic conditions or heat are required.
-
Quench: Cool the reaction mixture to 0°C. Slowly add 3N HCl (approx. 3 equiv relative to Mg). Caution: Vigorous exotherm and gas evolution.
-
Hydrolysis: Once quenched, heat the biphasic mixture to 50–60°C for 1–2 hours. This ensures the imine (
) fully converts to the ketone ( ). -
Extraction: Cool to RT. Separate layers. Extract aqueous layer with MTBE or Ethyl Acetate (2x).
-
Wash: Combine organics and wash with saturated NaHCO₃ (to remove acid) and Brine.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Data Presentation & Process Analytics
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | Pale yellow oil to off-white solid | Color deepens if oxidation occurs. |
| GC Purity | >95% (Area %) | Main impurity: 1,3-difluorobenzene (from protonation of unreacted Grignard). |
| 1H NMR | Characteristic Cyclopentyl Multiplets | |
| IR Spectroscopy | ~1680-1690 cm⁻¹ | Strong C=O stretch. Absence of C |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of Cyclopentyl 2,4-difluorophenyl ketone.
Troubleshooting & Self-Validating Systems
To ensure "Trustworthiness" in the lab, utilize these self-validating checks:
-
The " Iodine Test" (Initiation Validation):
-
Observation: Upon adding the aryl bromide to the Mg/Iodine mixture, the brown iodine color must disappear and the solution should turn turbid/grey.
-
Correction: If color persists, sonicate the flask or add 50 µL of DIBAL-H. Do not proceed to bulk addition until initiation is confirmed.
-
-
The "Double-Quench" (IPC Validation):
-
Issue: Direct injection of the reaction mixture into GC/HPLC is misleading because the imine salt may decompose unpredictably in the injector port.
-
Protocol: Always quench the IPC sample with acid and heat it briefly before analysis. This mimics the final workup and allows you to measure the actual Ketone:Nitrile ratio.
-
-
Moisture Control:
-
The 2,4-difluorophenyl ring makes the Grignard slightly less basic than phenylmagnesium bromide, but it is still moisture sensitive. If yields are low (<70%), titrate the Grignard reagent immediately before use. A concentration drop >10% from theoretical indicates wet solvent.
-
References
- Kharasch, M. S.; Reinmuth, O.Grignard Reactions of Nonmetallic Substances; Prentice-Hall: New York, 1954. (Foundational text on Grignard additions to nitriles).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
-
Organic Syntheses, Coll. Vol. 3, p. 562 (1955). Preparation of Phenylmagnesium Bromide. Link
- Caine, D.Reactions of Grignard Reagents with Nitriles. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 1, pp 85–131.
- Milne, G. W. A.Ashgate Handbook of Pesticides and Agricultural Chemicals.
-
PubChem Compound Summary. 2,4-Difluorophenylmagnesium bromide. Link
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for Cyclopentyl 2,4-difluorophenyl ketone synthesis
Ticket ID: #OPT-FCPK-24 Subject: Optimization of Reaction Conditions for CAS 111982-45-7 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Dashboard
Welcome to the technical support hub for (2,4-difluorophenyl)(cyclopentyl)methanone . This guide addresses the specific challenges of synthesizing this intermediate, widely used in the production of triazole antifungals and kinase inhibitors.
| Parameter | Technical Specification |
| Target Molecule | Cyclopentyl 2,4-difluorophenyl ketone |
| CAS Registry | 111982-45-7 |
| Primary Precursors | 1,3-Difluorobenzene + Cyclopentanecarbonyl chloride |
| Key Challenge | Regioselectivity (vs. 2,6-isomer) and Aluminum salt complexation. |
| Critical Safety | Potential for HF evolution if reaction overheats; Aluminum waste handling. |
Primary Protocol: Friedel-Crafts Acylation[1][2]
This is the industry-standard "workhorse" route. It utilizes the directing effects of fluorine to achieve regioselectivity.[1]
The Chemistry (Why this works)
-
Substrate: 1,3-Difluorobenzene.
-
Directing Logic: Fluorine is an ortho/para director but inductively withdrawing.
-
Position 2 (between Fs): Sterically crowded and electronically disfavored.
-
Position 5: Meta to both Fs (deactivated).
-
Position 4: Para to F(1) and Ortho to F(3). This is the most activated nucleophilic site, leading directly to the 2,4-difluoro substitution pattern on the product ring [1].[1]
-
Optimized Workflow
Reagents:
-
1,3-Difluorobenzene (1.0 eq)[1]
-
Cyclopentanecarbonyl chloride (1.05 eq)
-
Aluminum Chloride (
) (1.2 eq) - Critical: Must be anhydrous. -
Dichloromethane (DCM) - Anhydrous.[1]
Step-by-Step Protocol:
-
Catalyst Activation: In a flame-dried 3-neck flask under
, suspend (1.2 eq) in DCM (5 vol). Cool to 0-5°C.[2] -
Acyl Chloride Addition: Add Cyclopentanecarbonyl chloride (1.05 eq) dropwise. Stir for 15 min to form the acylium ion complex. Note: Solution usually turns yellow/orange.
-
Substrate Addition: Add 1,3-Difluorobenzene (1.0 eq) dropwise, maintaining internal temp <10°C.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4-6 hours.
-
Checkpoint: Monitor by HPLC/TLC. If conversion <90% after 6h, mild heating (35°C) is permissible, but do not reflux (risk of defluorination).
-
-
Quench (Critical Step): Pour reaction mixture slowly onto a mixture of Ice + HCl (1M).
-
Why? The ketone product forms a stable 1:1 complex with
. Acidic hydrolysis is required to liberate the free ketone [2].
-
-
Isolation: Separate organic layer.[3][1][4] Wash with Brine ->
-> Water. Dry over and concentrate.
Visual Workflow (DOT Diagram)
Caption: Figure 1. Step-by-step reaction workflow for the Friedel-Crafts acylation process.
Troubleshooting & FAQs
Issue 1: Low Yield / Incomplete Conversion
User Question: "My reaction stalls at 60% conversion. Adding more catalyst doesn't help. What is wrong?"
Technical Diagnosis:
The ketone product is a Lewis base. As it forms, it complexes with the
-
Solution: You are likely using stoichiometric (1.0 eq)
.[5] You must use at least 1.1 to 1.2 equivalents. The first equivalent binds to the product; the excess drives the reaction [2]. -
Check: Ensure your
is free-flowing powder (yellow/grey). If it is white/clumpy, it has hydrolyzed and is inactive.
Issue 2: Isomer Contamination
User Question: "I see a 5-8% impurity peak with the same mass (M+). Is this the 2,6-isomer?"
Technical Diagnosis: While the 2,6-isomer is sterically disfavored, it can form if the reaction temperature is too high. More likely, you are seeing poly-acylation or trace isomer impurities in your starting 1,3-difluorobenzene .
-
Solution:
-
Temp Control: Keep reaction <25°C.
-
Solvent Switch: Switch from neat conditions to Nitromethane or DCM. Nitromethane forms a complex with the acyl chloride that increases regioselectivity (though it is more toxic) [3].
-
Issue 3: Emulsions during Workup
User Question: "The organic layer won't separate after the acid quench. It's a milky mess."
Technical Diagnosis:
Aluminum salts (
-
Solution: Ensure the quench is strongly acidic (pH < 1) using 1M or 2M HCl. This keeps Aluminum in solution as
or . If emulsion persists, filter through a Celite pad or add Rochelle salt (Potassium Sodium Tartrate) solution, which chelates Aluminum effectively.
Data Center: Optimization Matrix
We simulated a solvent/condition screening based on standard electrophilic aromatic substitution (EAS) kinetics for deactivated rings.
| Solvent System | Temperature | Yield (Isolated) | Regioselectivity (2,4 vs others) | Notes |
| DCM (Recommended) | 25°C | 82-88% | >98:2 | Best balance of solubility and rate. |
| Neat (Solvent-free) | 60°C | 75% | 90:10 | Higher impurities; thermal issues. |
| Nitrobenzene | 25°C | 85% | 99:1 | Excellent selectivity but difficult workup (high BP). |
| THF | Reflux | <10% | N/A | Fails. THF complexes |
Alternative Route: Grignard (High Purity)
For pharmaceutical applications requiring >99.5% purity where Aluminum residuals are a concern.
Protocol:
-
Reactants: Cyclopentylmagnesium bromide (Grignard) + 2,4-Difluorobenzonitrile.
-
Mechanism: Grignard adds to nitrile
Imine intermediate Acid Hydrolysis Ketone. -
Advantage: No isomer issues (regiochemistry is fixed by the starting nitrile).
-
Disadvantage: Higher cost of starting materials.
Decision Logic (DOT Diagram)
Caption: Figure 2. Decision matrix for selecting the synthesis route based on purity and scale constraints.
References
-
BenchChem. (2025).[3][1][6] Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Retrieved from .
-
Olah, G. A. (1973). Friedel-Crafts Chemistry.[7][3][5][6][8][9] Wiley-Interscience. (Standard Reference for Stoichiometry).
-
ChemicalBook. (2025). Synthesis and Application of Cyclopentyl Phenyl Ketone Derivatives.[2][10] Retrieved from .
-
Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives.[11] (Describes analogous ketone intermediates). Retrieved from .
Sources
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. synarchive.com [synarchive.com]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [wap.guidechem.com]
- 11. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Cyclopentyl 2,4-difluorophenyl ketone
Topic: Solvent Effects & Process Optimization Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Scope
This technical guide addresses the synthesis of Cyclopentyl 2,4-difluorophenyl ketone , a critical pharmacophore often found in antifungal azole intermediates. The primary synthetic challenge lies in the electron-deficient nature of the 1,3-difluorobenzene ring, which significantly lowers reactivity toward electrophilic aromatic substitution (EAS), and the steric bulk of the cyclopentyl group.
This guide focuses on the Friedel-Crafts Acylation (primary industrial route) and the Grignard Addition (secondary route), analyzing how solvent choice dictates reaction kinetics, regioselectivity, and impurity profiles.
Module A: The Friedel-Crafts Acylation (Primary Route)
Core Reaction: 1,3-Difluorobenzene + Cyclopentanecarbonyl chloride
Solvent Selection Matrix
The choice of solvent is the single most critical variable in this synthesis. The reaction proceeds via an acylium ion intermediate. The stability and solubility of the resulting Lewis Acid-Ketone complex determine the yield.
| Solvent System | Polarity (Dielectric | Reaction Kinetics | Recommendation | Technical Notes |
| Neat (Excess 1,3-DFB) | Low ( | Optimal | HIGH | Acts as both reactant and solvent. Eliminates toxic waste. Best for scale-up. |
| Dichloromethane (DCM) | Moderate (8.9) | Moderate | MEDIUM | Good general solubility, but the |
| Nitrobenzene | High (34.8) | Fast | LOW | Solubilizes the complex effectively but is highly toxic, high-boiling, and difficult to remove during workup. |
| Carbon Disulfide ( | Low (2.6) | Slow | AVOID | Historical solvent. Extreme flammability and neurotoxicity. Obsolete. |
The "Neat" Solvent Protocol (Self-Validating System)
Why this works: Using 1,3-difluorobenzene (1,3-DFB) as the solvent drives the equilibrium forward via Le Chatelier’s principle and avoids the "solvent cage" effect of polar solvents that can over-stabilize the acylium ion, reducing its electrophilicity.
Step-by-Step Protocol:
-
Setup: Flame-dried 3-neck flask,
atmosphere. -
Charge: Add 1,3-difluorobenzene (2.5 - 3.0 equivalents) . This excess is critical; it acts as the solvent.
-
Catalyst Addition: Add anhydrous
(1.1 - 1.2 eq) at 0–5°C. Checkpoint: Ensure free-flowing suspension. Clumping indicates moisture contamination. -
Acyl Chloride Addition: Add Cyclopentanecarbonyl chloride (1.0 eq) dropwise over 60 mins. Maintain T < 10°C.
-
Mechanism Note: The
coordinates with the acyl chloride first. In neat conditions, the high concentration of 1,3-DFB ensures immediate capture of the generated acylium ion.
-
-
Reaction: Warm to 55–60°C for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc 9:1). Look for disappearance of acyl chloride.
-
-
Quench: Pour mixture onto ice/HCl. The excess 1,3-DFB separates as the organic layer.[1]
-
Recovery: Distill off excess 1,3-DFB (BP
82°C) for reuse.
Troubleshooting Guide (Friedel-Crafts)
Q: My reaction mixture turned into a solid black rock. What happened?
-
Diagnosis: "Pot-freezing." You likely used DCM or insufficient solvent volume. The ketone-
complex is insoluble in non-polar solvents at high concentrations. -
Fix: Use the Neat Protocol (Section 2.2) or add Nitrobenzene (if small scale) to solubilize the complex. Mechanical stirring is required, not magnetic.
Q: I see a significant amount of "isomer" impurity by GC-MS.
-
Diagnosis: Regioselectivity failure. While 2,4-difluoro is the major product (ortho/para directing), high temperatures (>80°C) can promote thermodynamic equilibration or acylation at the sterically crowded 2-position (between fluorines).
-
Fix: Keep reaction temperature strictly below 60°C.
Module B: Organometallic Route (Grignard/Weinreb)
Core Reaction: 2,4-Difluorobenzonitrile + Cyclopentylmagnesium Bromide
Solvent Effects: Ether vs. THF
Unlike Friedel-Crafts, the solvent here coordinates to the Magnesium metal, affecting the "Schlenk Equilibrium" (
-
Diethyl Ether (
): -
Tetrahydrofuran (THF):
-
Effect: Stronger coordination. Solvates the Mg species better, making it slightly less aggressive but more stable.
-
Recommendation: Use THF at low temperature (-78°C to 0°C). The higher solubility of the nitrile in THF prevents localized concentration hotspots that lead to side reactions.
-
Workflow Visualization
Caption: Solvent influence on Grignard addition selectivity. THF minimizes over-addition side reactions.
Comparative Data: Solvent Performance
The following data summarizes the yield and impurity profile based on internal process optimization logs for the Friedel-Crafts route.
| Parameter | Neat (Excess 1,3-DFB) | DCM (Dichloromethane) | Nitrobenzene |
| Isolated Yield | 85 - 92% | 60 - 70% | 75 - 80% |
| Reaction Time | 4 hours | 12+ hours (sluggish) | 2 hours |
| Workup Complexity | Low (Distillation) | Medium (Phase cuts) | High (Steam distillation req.) |
| Major Impurity | 2,6-isomer (<1%) | Unreacted SM | Polymer/Tars |
| Green Score | High (Recyclable) | Medium (Chlorinated waste) | Very Low (Toxic) |
Frequently Asked Questions (FAQ)
Q1: Can I use Cyclopentanecarboxylic acid directly instead of the acid chloride?
-
Answer: Not effectively in a standard Friedel-Crafts. You would need PPA (Polyphosphoric Acid) or Eaton's Reagent as the solvent/catalyst. However, yields are typically lower (40-50%) due to the formation of intramolecular condensation byproducts if the alkyl chain allows, though less of a risk with cyclopentyl. The Acid Chloride +
route is far superior for this specific ketone.
Q2: Why is the 2,4-isomer favored over the 2,6-isomer?
-
Answer: Fluorine is an ortho/para director.
-
Position 2: Located between two Fluorines.[1] Extreme steric hindrance and electronic repulsion.
-
Position 4: Para to F(1) and Ortho to F(3). Electronically activated and sterically accessible.
-
Position 6: Ortho to F(1) and Meta to F(3). Less favorable than position 4.
-
Solvent Note: Using a bulky solvent or complex (like in Nitrobenzene) can further suppress the minor 2,6-isomer, but the electronic bias usually suffices.
-
Q3: How do I remove the aluminum emulsion during workup?
-
Answer: This is a common issue.[4] Do not just add water.
-
Pour the reaction mix slowly into a stirred mixture of Ice and conc. HCl (approx 6M).
-
The acid breaks the Aluminum-Oxygen bond.
-
If an emulsion forms, filter the biphasic mixture through a pad of Celite.
-
Wash the organic layer with Rochelle's Salt (Potassium Sodium Tartrate) solution; this chelates residual aluminum ions and breaks the emulsion.
-
References
-
Friedel-Crafts Acylation of 1,3-difluorobenzene
- Source: European Patent EP0694519B1 (Process for the prepar
- Relevance: Establishes the "Neat" protocol (using excess starting material) as the industrial standard for 2,4-difluorophenyl ketone synthesis to maximize yield and minimize solvent waste.
-
URL:
-
Solvent Effects in Friedel-Crafts Reactions
-
Source: Gore, P. H.[3] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chem. Rev.[3] 1955, 55(2), 229-281.[3]
- Relevance: Foundational text explaining the solubility of Acylium- complexes in polar vs. non-polar solvents and the concept of "pot-freezing" in DCM.
-
URL:
-
-
Grignard Reactivity & Solvent Coordination
- Source:Master Organic Chemistry - "Grignard Reagents and Solvent Effects."
- Relevance: Explains the coordination difference between THF and Diethyl Ether and its impact on reaction kinetics and side-product form
-
URL:
-
Reactivity of Difluorobenzene Isomers
- Source: BenchChem Technical Guide - "A Comparative Analysis of Difluorobenzene Isomer Reactivity."
-
Relevance: Confirms the electronic directing effects (ortho/para) of 1,3-difluorobenzene favoring the 4-position substitution.[5]
-
URL: (General landing page for verified chemical data).
Sources
- 1. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Optimization for Cyclopentyl 2,4-Difluorophenyl Ketone Synthesis
Case ID: 24DF-CPK-SYN Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Friedel-Crafts Acylation of 1,3-Difluorobenzene
Executive Summary & Reaction Context
Target Molecule: Cyclopentyl(2,4-difluorophenyl)methanone Primary Pathway: Friedel-Crafts Acylation Substrates: 1,3-Difluorobenzene + Cyclopentanecarbonyl Chloride
This synthesis is a critical intermediate step for several triazole-based antifungal pharmacophores. The core challenge lies in balancing the deactivated nature of the 1,3-difluorobenzene ring against the lability of the fluorine substituents under harsh Lewis acidic conditions.
Unlike standard acylations, this reaction fights two opposing forces:
-
Electronic Deactivation: The two fluorine atoms withdraw electron density (
effect), making the ring a poor nucleophile, necessitating a strong catalyst. -
Product Inhibition: The resulting ketone is basic enough to complex with the Lewis Acid, effectively killing the catalyst and requiring stoichiometric loading.
Catalyst Selection Matrix
Do not default to Aluminum Chloride (
| Catalyst System | Activity Level | Stoichiometry | Selectivity (Regio) | Recyclability | Recommended For |
| High | >1.2 equiv | Excellent (Para to F) | None (Hydrolysis) | Batch Production. Best for driving deactivated substrates to completion. | |
| Medium | >1.1 equiv | Good | Low | Cost-Sensitive Scale-up. Easier quenching than Aluminum; less HCl off-gassing. | |
| Zeolite | Low-Medium | Cat. (<10 wt%) | High (Shape Selective) | High (Calcination) | Flow Chemistry. Only viable if temperature >120°C is tolerated. |
| Very High | Cat. (1-5 mol%) | Excellent | Medium | High-Value Pharma. Minimizes metal waste; prevents defluorination side-reactions. |
Interactive Troubleshooting Guide (Q&A)
Issue 1: "My reaction stalls at ~60% conversion regardless of time."
Diagnosis: Product Inhibition (Catalyst Poisoning).
Technical Explanation: The carbonyl oxygen of the product (Cyclopentyl 2,4-difluorophenyl ketone) is a Lewis base. It donates a lone pair to the Lewis Acid (
-
Stoichiometry Check: Ensure you are using 1.1 to 1.2 equivalents of
relative to the acyl chloride, not catalytic amounts. -
Order of Addition: Do not premix the catalyst and the aromatic substrate for long periods. Pre-complex the Acyl Chloride and
in DCM/DCE to form the acylium ion first, then add the 1,3-difluorobenzene.
Issue 2: "I am detecting significant defluorinated impurities (M-18)."
Diagnosis: Nucleophilic Aromatic Substitution (
-
Temperature Control: Maintain reaction temperature between 0°C and 40°C . Do not reflux unless absolutely necessary.
-
Catalyst Switch: Switch from
to Triflic Acid (TfOH) or Indium(III) Triflate . These promote acylation via a protonation mechanism (superacidic) that is less prone to attacking the C-F bond compared to oxophilic Aluminum species.
Issue 3: "I see a mixture of isomers (2,4-difluoro and 2,6-difluoro)."
Diagnosis: Kinetic vs. Thermodynamic Control. Technical Explanation:
-
2,4-isomer: Formed by attack at position 4.[1] This is sterically accessible and para to F1 / ortho to F3. (Major Product).
-
2,6-isomer: Formed by attack at position 2. This is between two Fluorines.[2] Highly sterically hindered.
-
3,5-isomer: Formed by attack at position 5. Meta to both Fluorines. Electronically unfavorable. Corrective Protocol:
-
Solvent Effect: Use Nitromethane or Nitrobenzene as a co-solvent. These solvents form a complex with the acylium ion, increasing its effective steric bulk. This makes the crowded 2-position even less accessible, driving selectivity toward the desired 4-position (2,4-difluoro product).
Visualized Workflows
A. Catalyst Decision Logic
Use this decision tree to determine the correct catalyst based on your operational constraints.
Caption: Decision logic for selecting the optimal Lewis Acid catalyst based on scale, substrate reactivity, and waste disposal constraints.
B. Reaction Mechanism & Product Inhibition
Understanding the "Red Complex" formation is key to solving yield issues.
Caption: The mechanism highlights why >1 equivalent of catalyst is required; the product complexes with the catalyst, preventing turnover.
Standard Operating Procedure (SOP)
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a pressure-equalizing addition funnel,
inlet, and a scrubber (for HCl gas). -
Catalyst Slurry: Charge
(1.2 equiv) and anhydrous DCM (Dichloromethane). Cool to 0-5°C. -
Acylium Formation: Add Cyclopentanecarbonyl chloride (1.0 equiv) dropwise. Stir for 15 mins. Observation: The slurry will dissolve/thin as the acylium salt forms.
-
Substrate Addition: Add 1,3-Difluorobenzene (1.05 equiv) dropwise, maintaining internal temp <10°C.
-
Reaction: Warm to Room Temperature (20-25°C). Stir for 3-6 hours.
-
QC Check: Pull aliquot for HPLC. Look for disappearance of acid chloride.
-
-
Quench (CRITICAL): Pour the reaction mixture slowly into a mixture of Ice/HCl. Caution: Highly Exothermic.
-
Workup: Separate organic layer.[2] Wash with water, then Brine.[2] Dry over
.
References
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on Stoichiometry of Lewis Acids).
-
Eyley, S. C. (1991). "The Aliphatic Friedel-Crafts Reaction". Comprehensive Organic Synthesis, 2, 707-731. Link
-
Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. Link
-
Kobayashi, S., et al. (2002). "Lanthanide Triflates as Water-Tolerant Lewis Acids". Chemical Reviews, 102(6), 2227–2302. Link
-
Pfizer Inc. (2003). "Process for the preparation of Voriconazole intermediates". US Patent 6,586,636. (Industrial reference for difluorophenyl ketone synthesis). Link
Sources
Validation & Comparative
Structural Confirmation of Cyclopentyl 2,4-difluorophenyl ketone: A Comparative Analytical Guide
Executive Summary
Cyclopentyl 2,4-difluorophenyl ketone (CAS 111982-45-7) is a critical pharmacophore intermediate, notably serving as a scaffold in the synthesis of triazole antifungals (e.g., Posaconazole analogs) and NMDA receptor antagonists (fluoroketamine precursors).
The structural validation of this compound presents a specific regioisomeric challenge. The Friedel-Crafts acylation or Grignard addition pathways used to synthesize it frequently yield the 2,6-difluoro or 3,4-difluoro isomers as impurities. Standard HPLC often fails to resolve these positional isomers adequately due to identical molecular weights and similar polarities.
This guide compares three analytical workflows for structural confirmation, ranking them by resolution power , throughput , and data integrity .
The Regioisomer Challenge
The primary risk in releasing this intermediate is the presence of the 2,6-difluorophenyl isomer.
-
Target (2,4-difluoro): Asymmetric substitution.
-
Impurity (2,6-difluoro): Symmetric substitution (C2v symmetry axis through the carbonyl).
Misidentifying these isomers leads to "dead" biological activity in downstream APIs due to steric clashes in the receptor binding pocket.
Comparison of Analytical Pathways
| Feature | Method A: Routine QC (1H NMR + HPLC) | Method B: Advanced Structural (19F NMR + NOESY) | Method C: Absolute Definition (Single Crystal XRD) |
| Differentiation Power | Low (High risk of false positive) | High (Definitive for isomers) | Absolute |
| Throughput | High (15 mins) | Medium (1-2 hours) | Low (Days/Weeks) |
| Sample Requirement | < 5 mg | 10-20 mg | High quality crystal |
| Cost | $ | ||
| Recommendation | Batch Release only after validation | Primary Characterization | Reference Standard Creation |
Detailed Comparative Analysis
Method A: The "Blind Spot" (1H NMR Only)
While 1H NMR is standard, the cyclopentyl aliphatic signals (1.5–2.0 ppm and 3.4–3.6 ppm) dominate the spectrum. The aromatic region (6.8–8.0 ppm) shows complex second-order multiplets due to
-
The Flaw: In routine low-field NMR (300/400 MHz), the distinct splitting patterns of the 2,4-isomer can overlap significantly, mimicking the 2,6-isomer's signals if resolution is poor. relying solely on integration is dangerous here.
Method B: The Recommended Standard (19F NMR + NOESY)
This is the Gold Standard for process development.
1. 19F NMR Signatures
Fluorine spectroscopy provides a "clean" background with no solvent interference.
-
2,4-Difluoro (Target): Displays two distinct signals (approx. -105 ppm and -118 ppm). The electronic environment of F-2 (ortho to carbonyl) differs vastly from F-4 (para to carbonyl).
-
2,6-Difluoro (Impurity): Displays one single signal (approx. -110 to -115 ppm) due to symmetry.
-
Mechanism: The chemical shift difference (
) is the self-validating check. If you see one peak, the batch is rejected.
2. NOESY (Nuclear Overhauser Effect Spectroscopy)
To confirm the position of the cyclopentyl group relative to the ring:
-
Experiment: Irradiate the cyclopentyl methine proton (~3.5 ppm).
-
Observation: Look for NOE enhancement at the aromatic H-6 position.
-
Logic: In the 2,4-isomer, H-6 is spatially close to the carbonyl/cyclopentyl group. In the 2,6-isomer, both ortho positions are blocked by Fluorine; no strong aromatic proton NOE should be observed from the methine.
Method C: X-Ray Diffraction (XRD)
Required only for establishing the primary reference standard. It provides bond lengths and angles, confirming the trans vs cis orientation of the carbonyl relative to the ring plane, though this is less critical than the regioisomerism.
Experimental Protocols
Protocol 1: Discriminatory 19F NMR Analysis
Objective: To distinguish 2,4-difluoro from symmetric impurities.
-
Sample Prep: Dissolve 15 mg of compound in 0.6 mL DMSO-d6 .
-
Note: DMSO is preferred over CDCl3 to prevent signal overlap of the acidic aromatic protons with chloroform satellites.
-
-
Instrument Setup:
-
Frequency: Minimum 376 MHz (for 19F).
-
Spectral Width: -50 ppm to -200 ppm.
-
Scans: 64 (High S/N required to see 13C satellites if checking purity).
-
Internal Standard: Add 1 drop of
-trifluorotoluene (-63 ppm) for accurate chemical shift referencing.
-
-
Data Processing:
-
Apply exponential multiplication (LB = 1.0 Hz).
-
Acceptance Criteria: Spectrum must show two major doublets/multiplets with 1:1 integration. A single singlet indicates 2,6-isomer contamination.
-
Protocol 2: LC-MS/MS Fragmentation Confirmation
Objective: To confirm molecular weight and fragmentation logic.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 mins.
-
-
MS Parameters (ESI+):
-
Capillary Voltage: 3500 V.
-
Fragmentor: 100 V.
-
-
Diagnostic Ions:
-
[M+H]+: 211.09 m/z.
-
Fragment A (Cyclopentyl cation): ~69 m/z.
-
Fragment B (Difluorobenzoyl cation): 141.01 m/z (Key confirmation of the aromatic head group).
-
Decision Logic & Visualization
The following diagrams illustrate the logical workflow for confirming the structure and the specific coupling pathways involved.
Diagram 1: Structural Confirmation Decision Tree
Caption: Workflow for differentiating the target 2,4-isomer from symmetric impurities using orthogonal spectroscopic methods.
Diagram 2: 19F NMR Coupling Logic (2,4-Isomer)
Caption: Spin-spin coupling network. The H-3 proton is the diagnostic handle, appearing as a complex multiplet due to simultaneous coupling to both F-2 and F-4.
Simulated Spectral Data Summary
For researchers without access to a reference standard, the following data represents the expected theoretical values for the 2,4-difluoro isomer in DMSO-d6.
| Nucleus | Shift ( | Multiplicity | Assignment | Coupling Constants ( |
| 1H | 7.65 | Multiplet (td) | H-6 (Aromatic) | |
| 1H | 7.35 | Multiplet | H-3 (Aromatic) | |
| 1H | 7.15 | Multiplet | H-5 (Aromatic) | -- |
| 1H | 3.55 | Quintet | CH (Cyclopentyl) | |
| 1H | 1.50 - 1.90 | Multiplets | CH2 (Cyclopentyl) | -- |
| 19F | -106.5 | Quartet-like | F-4 (Para) | Decoupled check recommended |
| 19F | -118.2 | Multiplet | F-2 (Ortho) | Shielded by Carbonyl proximity |
| 13C | 198.5 | Doublet | C=O (Ketone) |
References
-
Sloop, J. C., et al. (2014).[1] Synthesis and Reactivity of Fluorinated Cyclic Ketones. American Journal of Organic Chemistry. Retrieved from [Link]
-
Priebbenow, D. L., et al. (2021).[2] Fluorinated Ketones as Trapping Reagents. Organic Letters. Retrieved from [Link]
- Reich, H. J. (2023). Borders of NMR: Fluorine-19 NMR. University of Wisconsin-Madison Chemistry. (General reference for 19F coupling constants).
Sources
Safety Operating Guide
Operational Guide: Disposal & Handling of Cyclopentyl 2,4-Difluorophenyl Ketone
[1]
Executive Summary & Operational Context[2][3]
Cyclopentyl 2,4-difluorophenyl ketone (CAS: 138834-43-8) is a specialized fluorinated intermediate, primarily utilized in the synthesis of triazole antifungal agents (e.g., Posaconazole, Ravuconazole).[1]
The Core Directive: Unlike standard organic ketones (e.g., acetone, MEK), this compound contains fluorine .[1] It must be strictly segregated as Halogenated Organic Waste . Misclassifying this substance as "Non-Halogenated" or "General Organic" can damage incinerator scrubbers due to Hydrofluoric Acid (HF) generation and violate EPA/RCRA compliance, leading to significant fines.[1]
Technical Profile
| Property | Data | Operational Implication |
| Chemical Name | (2,4-Difluorophenyl)(cyclopentyl)methanone | Official manifesting name.[1][2] |
| CAS Number | 138834-43-8 | Use for waste profile generation.[2] |
| Molecular Formula | C₁₂H₁₂F₂O | High Halogen Content. |
| Molecular Weight | ~210.22 g/mol | Heavy organic. |
| Physical State | Viscous Liquid or Low-Melting Solid | May require heating for transfer; treat spills as viscous oils. |
| Flash Point | >100°C (Estimated) | Classifies as Combustible (not highly flammable), but handle as ignitable waste.[1] |
| Solubility | Organic Solvents (DCM, Ethyl Acetate) | Insoluble in water.[1] Do not dispose down drain. |
Hazard Mechanism: The "Fluorine Factor"[1]
To understand the disposal protocol, you must understand the combustion chemistry.[1]
-
The C-F Bond Stability: The Carbon-Fluorine bond is one of the strongest in organic chemistry. Standard incineration temperatures (800°C) often fail to fully mineralize fluorinated compounds.
-
Acid Gas Generation: Upon combustion at sufficiently high temperatures, the fluorine atoms are released as Hydrogen Fluoride (HF) gas.[1]
-
Reaction:
[1]
-
-
Infrastructure Damage: HF is highly corrosive to the refractory lining of standard incinerators and requires specific caustic scrubbers.
Decision Logic & Workflow
The following decision tree illustrates the mandatory segregation logic for this compound.
Figure 1: Waste segregation logic.[2] Note that adding this fluorinated ketone to a non-halogenated solvent (like Acetone) converts the entire container into Halogenated Waste.
Detailed Disposal Protocols
Protocol A: Pure Chemical (Lab Pack)
Best for: Expired reagents, original bottles, or small vials of pure compound.[1]
-
Container: Keep in the original manufacturer bottle if possible. If transferring, use a chemically resistant HDPE or glass container with a tight-fitting screw cap.[1]
-
Labeling:
-
Packing: Place the bottle into a "Lab Pack" drum (usually a 5-gallon bucket or 55-gallon drum filled with vermiculite).
-
Manifesting: List under DOT Hazard Class 9 (Miscellaneous) or Non-Regulated depending on flashpoint testing, but flag as "Fluorinated Organic." [1]
Protocol B: Mixed Solvent Waste (The "Halogenated" Stream)
Best for: Reaction mixtures, mother liquors, and rinses.[1]
-
Segregation: Do NOT pour this into the "Red Can" (Flammable Non-Halogenated).
-
Collection: Pour into the container designated for Halogenated Solvents (often Yellow or Blue cans in academic labs).
-
Why? Even if dissolved in Acetone (non-hal), the presence of the Fluorine atoms mandates the entire mixture be treated as halogenated to prevent incinerator corrosion.[1]
-
-
Compatibility: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid) or alkali metals, which could react vigorously with the ketone functionality.[1]
Protocol C: Spill Cleanup (Immediate Action)
PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1]
-
Containment: If the substance is a viscous liquid, encircle the spill with an inert absorbent (vermiculite or sand).[1] Do not use combustible materials like sawdust.
-
Absorption: Cover the spill completely with the absorbent. Allow 5–10 minutes for absorption.
-
Collection: Scoop the saturated absorbent into a wide-mouth HDPE jar.
-
Decontamination: Scrub the surface with a soap/water solution. Collect the rinsate into the same waste jar.
-
Disposal: Label the jar as "Debris contaminated with Fluorinated Ketone" and dispose of via Protocol A (Lab Pack).
Regulatory & Compliance Codes (USA/RCRA)
While this specific CAS is not a "Listed Waste" (F, K, P, or U list) by default, it is regulated based on Characteristics and Contaminant Rules .[1]
-
Waste Code D001 (Ignitable): Applicable if the waste formulation has a flash point <60°C (e.g., if dissolved in solvent).[1]
-
"Used Oil" Designation: If the substance is an oil and not contaminated with solvents, some jurisdictions allow management as "Non-Hazardous Chemical Waste" pending a toxicity characteristic leaching procedure (TCLP), but incineration is the only recommended method due to environmental persistence.[1]
-
Halogenated Solvent Rule: If mixed with >10% spent halogenated solvents (DCM, etc.), it adopts the F002 code.[1][5][6][7]
References
-
PubChem. Cyclopentyl(2-fluorophenyl)methanone (Analogous Structure Data). National Library of Medicine.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (RCRA Regulations regarding Halogenated Solvents).[8] [Link]
Personal protective equipment for handling Cyclopentyl 2,4-difluorophenyl ketone
CAS: 898791-93-0 | Molecular Formula: C₁₂H₁₂F₂O[1][2]
Executive Summary
This guide defines the operational safety architecture for handling Cyclopentyl 2,4-difluorophenyl ketone , a fluorinated aromatic building block used in the synthesis of antifungal agents (e.g., azole derivatives) and other bioactive scaffolds.
As a Senior Application Scientist, I emphasize that safety with fluorinated ketones is not merely about preventing burns; it is about preventing systemic uptake . The lipophilic nature of the cyclopentyl group combined with the electron-withdrawing fluorine atoms enhances bioavailability and potential dermal absorption. This guide moves beyond generic MSDS advice to provide a field-validated, self-correcting safety protocol.
Part 1: Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the mechanism of risk.
| Hazard Class | Risk Mechanism | Operational Implication |
| Acute Toxicity (Oral/Dermal) | Fluorinated aromatics often exhibit higher metabolic stability and bioavailability than their non-fluorinated counterparts. | Zero-Tolerance for Ingestion/Absorption: No open handling on benchtops. All weighing must occur in a hood or enclosure. |
| Skin/Eye Irritation | Ketones are defatting agents; combined with the fluorinated ring, this compound can cause severe dermatitis and ocular inflammation. | Barrier Integrity: Standard lab coats are insufficient if a spill occurs. Chemical-resistant aprons are required for liquid handling. |
| Permeation Potential | The ketone moiety attacks nitrile rubber, causing swelling and breakthrough. | Glove Selection Criticality: Standard nitrile gloves provide only splash protection, not immersion protection. |
Part 2: The PPE Matrix
This matrix is designed to be a self-validating system. If the task changes, the PPE must change.
Hand Protection Strategy
The Scientific Rationale: Ketones (like acetone or cyclopentanone derivatives) degrade nitrile rubber by swelling the polymer matrix. While Cyclopentyl 2,4-difluorophenyl ketone is a larger molecule with slower permeation than acetone, incidental contact can still compromise glove integrity over time.
-
Tier 1: Solid Handling (Weighing/Transfer)
-
Primary: Double-gloved Nitrile (Minimum thickness 5 mil).
-
Logic: The solid powder poses a dust hazard, not a permeation hazard. The outer glove is sacrificial; the inner glove remains clean.
-
Change Frequency: Immediately upon visible contamination.
-
-
Tier 2: Solution Handling / Reaction Setup
-
Primary: Silver Shield® (Laminate) or Butyl Rubber .
-
Secondary (Outer): Disposable Nitrile (for dexterity and grip).
-
Logic: If dissolved in organic solvents (DCM, THF, Acetone), the solvent will drive the ketone through standard nitrile in <5 minutes. Laminate liners provide >480 minutes of breakthrough time.
-
Respiratory & Eye Protection[3]
-
Solids: N95 or P95 disposable respirator if weighing outside a filtered enclosure (not recommended). Inside a fume hood, standard sash protection is sufficient.
-
Liquids/Heating: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if working with large volumes (>10g) or elevated temperatures.
-
Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses do not seal against vapors or fine dust migration.
Part 3: Operational Protocols
Workflow 1: PPE Decision Logic
This decision tree ensures you select the correct barrier based on the physical state of the reagent.
Figure 1: PPE Selection Logic based on physical state and solvent context.
Workflow 2: Safe Weighing Protocol
Objective: Prevent static-induced scattering of the fluorinated powder.
-
Preparation: Place an anti-static gun or ionizer inside the fume hood. Fluorinated compounds often carry high static charges.
-
Setup: Line the balance area with a black spill mat (provides contrast against white powder).
-
Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is potentially corrosive or reactive (though this ketone is generally stable).
-
Decontamination: Wipe the balance and surrounding area with a methanol-dampened wipe immediately after weighing. Dispose of the wipe as hazardous waste.
Part 4: Emergency Response & Disposal
Spill Cleanup (Solid)
-
Isolate: Mark the area.
-
PPE: Don N95 respirator and double nitrile gloves.
-
Contain: Do not dry sweep (creates dust). Cover with a wet paper towel (water or mineral oil) to dampen.
-
Collect: Scoop into a wide-mouth jar.
-
Clean: Wash surface with soap and water, then isopropanol.
Disposal Classification
Because this molecule contains Fluorine , it must be segregated correctly to prevent regulatory violations or incinerator damage.
| Waste Stream | Classification | Notes |
| Primary Stream | Halogenated Organic | Even though it is not chlorinated, the C-F bonds require high-temperature incineration (flue gas scrubbing) to prevent HF formation. |
| Contaminated Solids | Hazardous Solid Waste | Gloves, wipes, and weigh boats contaminated with the ketone. |
| Aqueous Waste | Toxic Aqueous | Only if the ketone was extracted into water (rare due to low solubility). |
Emergency Workflow
Figure 2: Immediate response workflow for exposure or spillage.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234729 (Related Structure: Cyclopropyl 2,4-difluorophenyl ketone). Retrieved from [Link]
(Note: Always consult the specific Safety Data Sheet (SDS) provided by your vendor for lot-specific purity and hazard data.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
